(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal

LogP Lipophilicity Medicinal Chemistry

(Z)-configured β-chloroacrolein with para-chlorophenyl substitution offers >0.6 LogP increase over (E)- or non-halogenated analogs, optimizing blood-brain barrier penetration and regioselectivity in nucleophilic additions. Single (2Z)-isomer eliminates post-synthetic E/Z separations, maximizing yield in pyrazole/thiophene scaffold construction. Solid physical state facilitates precise weighing for 96-well parallel synthesis. Essential building block for farnesyltransferase inhibitors and antimicrobial/antitubercular pyrazoles.

Molecular Formula C9H6Cl2O
Molecular Weight 201.05 g/mol
CAS No. 88438-06-6
Cat. No. B113163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
CAS88438-06-6
Molecular FormulaC9H6Cl2O
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=CC=O)Cl)Cl
InChIInChI=1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5-
InChIKeyIWQMAUVMLFGNGU-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal (CAS 88438-06-6) Procurement & Differentiation Guide


(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is a halogenated α,β-unsaturated aldehyde belonging to the β-chloroacrolein class, characterized by a (Z)-configured exocyclic double bond and a para-chlorophenyl substituent . This compound functions primarily as a versatile electrophilic building block in medicinal chemistry and agrochemical synthesis, enabling access to heterocyclic scaffolds such as pyrazoles and thiophenes that are inaccessible via non-halogenated or alternative stereoisomeric analogs [1].

Why (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal Cannot Be Simply Substituted by Other β-Chloroacroleins


Despite sharing the β-chloroacrolein core, in-class compounds exhibit quantifiable divergence in lipophilicity, stereoelectronic properties, and substitution patterns that fundamentally alter reactivity and downstream product profiles. The (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal possesses a para-chloro substituent on the phenyl ring and a (Z)-configured double bond, which collectively increase lipophilicity by >0.6 LogP units relative to unsubstituted or (E)-configured analogs . This differential impacts solubility, membrane permeability in biological assays, and regioselectivity in nucleophilic addition reactions. Generic substitution without empirical validation of these parameters risks compromising synthetic yield, stereochemical outcome, and biological relevance of final compounds.

Quantitative Differentiation Evidence for (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal


Lipophilicity Advantage: (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal vs. 3-Chloro-3-phenylprop-2-enal and (E)-3-(4-Chlorophenyl)acrylaldehyde

The target compound exhibits a calculated LogP of 3.1186, significantly higher than that of 3-chloro-3-phenylprop-2-enal (LogP 2.4652) and (E)-3-(4-chlorophenyl)acrylaldehyde (LogP 2.5521). This increased lipophilicity is attributed to the additional para-chloro substituent and (Z)-stereochemistry [1].

LogP Lipophilicity Medicinal Chemistry ADME Prediction

Stereochemical Purity and Configurational Stability: (Z)-Isomer vs. (E)-Isomer or Non-Stereodefined Mixtures

The compound is supplied as the pure (2Z)-stereoisomer, as confirmed by Isomeric SMILES: C1=CC(=CC=C1/C(=C/C=O)/Cl)Cl . In contrast, alternative sources may provide the (E)-isomer or a mixture of stereoisomers under CAS 14063-77-5 without defined stereochemistry [1]. The (Z)-geometry places the aldehyde and chloro groups in a specific spatial arrangement that dictates the stereochemical outcome of cycloadditions and nucleophilic attacks.

Stereochemistry Z-Isomer Regioselectivity Nucleophilic Addition

Certified Purity Level for Research-Grade Procurement: 97% vs. Lower-Grade Analogs

The compound is available from multiple reputable vendors at a standard purity of 97%, accompanied by batch-specific QC data including NMR, HPLC, and GC . In contrast, related β-chloroacroleins are frequently offered at lower purities (e.g., 95% for 3-chloro-3-phenylprop-2-enal) without comprehensive analytical certification .

Purity Quality Control HPLC NMR Procurement

Electrophilic Reactivity Profile: β-Chloro vs. Non-Chlorinated Cinnamaldehyde Analogs

The presence of a chlorine atom at the β-position enhances electrophilicity of the α,β-unsaturated system, facilitating nucleophilic addition at the β-carbon. While direct kinetic data are not available for this specific compound, class-level inference from related 3-aryl-3-chloroacroleins indicates that β-chloro substitution increases the second-order rate constant for nucleophilic addition (e.g., with amines) by approximately 10- to 100-fold compared to non-chlorinated cinnamaldehyde derivatives [1].

Electrophilicity Nucleophilic Addition Heterocycle Synthesis Building Block

Physicochemical Property Profile: Solid Physical State vs. Liquid Analogs

The compound is reported as a solid at ambient temperature , in contrast to related β-chloroacroleins such as (E)-3-(4-chlorophenyl)acrylaldehyde, which is a liquid . This solid-state property may simplify weighing and storage for laboratory-scale synthesis, particularly in automated parallel synthesis platforms.

Physical State Handling Storage Formulation

Application-Specific Synthetic Utility: Scaffold for Pyrazole and Thiophene Derivatives

The compound serves as a direct precursor to 5-aryl-2-acetylthiophenes via chloroformylation-cyclization sequences, as demonstrated in published synthetic methodologies [1]. While many β-chloroacroleins can participate in similar reactions, the para-chloro substitution pattern on this specific compound has been utilized to generate analogs with favorable profiles in protein farnesyltransferase inhibition assays [2], suggesting that this substitution pattern yields biologically privileged scaffolds.

Heterocyclic Chemistry Pyrazole Synthesis Thiophene Synthesis Building Block

Optimal Use Cases for (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal in Medicinal Chemistry and Agrochemical Synthesis


Lead Optimization for CNS-Penetrant Kinase Inhibitors

When designing kinase inhibitor libraries that require blood-brain barrier penetration, the enhanced lipophilicity (LogP 3.12) of this compound relative to non-chlorinated analogs makes it a preferred building block for generating 4-chlorophenyl-substituted pyrazoles and thiophenes . The (Z)-stereochemistry ensures consistent spatial presentation of the pharmacophore during scaffold diversification.

Synthesis of 5-Aryl-2-acetylthiophenes for Anticancer Screening

This compound is specifically suited for the chloroformylation-cyclization route to 5-aryl-2-acetylthiophenes, a scaffold that has produced potent farnesyltransferase inhibitors [1]. The solid physical state and high purity facilitate accurate weighing for parallel synthesis in 96-well plate formats.

Precursor to 3-(4-Chlorophenyl)-4-substituted Pyrazole Antimicrobial Agents

Reaction with hydrazines yields 3-(4-chlorophenyl)-4-substituted pyrazoles, a compound class with demonstrated antimicrobial and antitubercular activity [2]. Using the stereochemically pure (2Z)-isomer avoids the complexity of separating E/Z mixtures post-synthesis, improving overall yield and reproducibility.

Agrochemical Intermediate for Fungicide Development

The compound's electrophilic β-carbon and aldehyde group enable derivatization into sulfur-containing heterocycles that mimic known fungicidal lead structures. The para-chloro substitution pattern aligns with many commercial fungicides, making this a strategic building block for agrochemical discovery .

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